3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound characterized by the presence of difluoro-substituted benzamide and a thiomorpholine-oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the difluorobenzamide core, which is then functionalized with the thiomorpholine-oxane group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the thiomorpholine-oxane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzamide derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The difluoro-substituted benzamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiomorpholine-oxane group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-N-methylbenzamide
- 2-Fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
- 4,4-Difluoro-3a,4a-diaza-s-indacene derivatives
Uniqueness
3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to the combination of its difluoro-substituted benzamide core and the thiomorpholine-oxane moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O2S/c18-14-2-1-13(11-15(14)19)16(22)20-12-17(3-7-23-8-4-17)21-5-9-24-10-6-21/h1-2,11H,3-10,12H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHGBAXVGSKEGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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